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molecular formula C8H8N2O3S B8405580 7-hydroxy-3-methyl-4H-1,2,4-benzothiadiazine-1,1-dioxide

7-hydroxy-3-methyl-4H-1,2,4-benzothiadiazine-1,1-dioxide

Cat. No. B8405580
M. Wt: 212.23 g/mol
InChI Key: KCKUKOHHBNHACL-UHFFFAOYSA-N
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Patent
US04442094

Procedure details

HCl (20 g) is heated to 210° C. and 5 g of 7-methoxy-3-methyl-4H-1,2,4-benzothiadiazine-1,1-dioxide are added. This mixture was kept at about 210° C. for about 11/2 hours. The mixture was then cooled slightly and about 60 ml of ice cold water was added with stirring. This mixture was filtered and the solid washed with 25 ml. of cold water and dried yielding 3.5 g of 7-hydroxy-3-methyl-4H-1,2,4-benzothiadiazine-1,1-dioxide (A). An additional 0.63 g of A was recovered from the filtrate to allowing it to stand in the refrigerator for about one hour. Total yield of this product was 4.13 g (88%), m.p. 333°-336° C. (dec.). ##STR14##
Name
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.C[O:3][C:4]1[CH:16]=[CH:15][C:7]2[NH:8][C:9]([CH3:14])=[N:10][S:11](=[O:13])(=[O:12])[C:6]=2[CH:5]=1>>[OH:3][C:4]1[CH:16]=[CH:15][C:7]2[NH:8][C:9]([CH3:14])=[N:10][S:11](=[O:13])(=[O:12])[C:6]=2[CH:5]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
COC1=CC2=C(NC(=NS2(=O)=O)C)C=C1
Step Three
Name
ice
Quantity
60 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at about 210° C. for about 11
CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled slightly
FILTRATION
Type
FILTRATION
Details
This mixture was filtered
WASH
Type
WASH
Details
the solid washed with 25 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of cold water and dried

Outcomes

Product
Name
Type
product
Smiles
OC1=CC2=C(NC(=NS2(=O)=O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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